

Ronipamil (CAS No. 85247-77-4): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronipamil, with the Chemical Abstracts Service (CAS) number 85247-77-4, is a phenylalkylamine derivative and an analog of the well-known calcium channel blocker, verapamil. This technical guide provides a comprehensive overview of the available scientific information on Ronipamil, including its chemical properties, mechanism of action, and pharmacological effects. Due to the limited publicly available data specific to Ronipamil, this guide also incorporates representative data and experimental protocols for its parent compound, verapamil, to provide a relevant comparative context for researchers. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.

Chemical and Physical Properties

Ronipamil is chemically identified as 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	85247-77-4	General Chemical Databases
Molecular Formula	C32H48N2	General Chemical Databases
Molecular Weight	460.75 g/mol	General Chemical Databases
IUPAC Name	2-(3- (methyl(phenethyl)amino)propy l)-2-phenyltetradecanenitrile	General Chemical Databases
Synonyms	Ronipamilo	General Chemical Databases
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

Mechanism of Action: L-type Calcium Channel Blockade

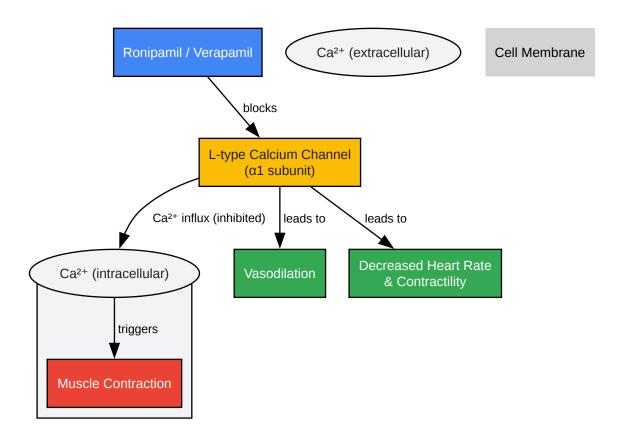
As an analog of verapamil, **Ronipamil** is classified as a calcium channel blocker.[1] These agents exert their pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in various tissues, including cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

The blockade of these channels leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses:

- Negative Inotropy: A decrease in the force of myocardial contraction.
- Negative Chronotropy: A reduction in heart rate.
- Negative Dromotropy: A slowing of atrioventricular conduction.
- Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers.





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Fig. 1: Signaling pathway of L-type calcium channel blockers.

In Vivo Pharmacology: Antiarrhythmic Effects

A study in conscious rats investigated the potential of **Ronipamil** to mitigate arrhythmias induced by the occlusion of the left anterior descending coronary artery. In this model, **Ronipamil** was administered orally at doses of 50 and 150 mg/kg. The study revealed that **Ronipamil** exhibited limited antiarrhythmic actions when compared to another verapamil analog, anipamil. While both drugs reduced the magnitude of ECG changes indicative of ischemia, only anipamil produced a statistically significant reduction in arrhythmias.



Parameter	Ronipamil (50 & 150 mg/kg, oral)	Anipamil (50 & 150 mg/kg, oral)	Reference
Effect on Ischemia- induced Arrhythmias	Limited antiarrhythmic actions	Statistically significant reduction	
Effect on ECG Signs of Ischemia	Reduced magnitude of changes	Delayed development and reduced magnitude of changes	•

Representative Pharmacological Data (Verapamil)

Due to the absence of specific in vitro quantitative data for **Ronipamil** in the public domain, the following table presents representative data for its parent compound, verapamil, to provide a contextual baseline for researchers.

Parameter	Value	Species/System	Reference
IC ₅₀ (L-type Ca ²⁺ channel)	88 nM	Rat ventricular myocytes	Representative Data
K _i (Phenylalkylamine binding site)	1.9 nM	Rat cardiac membranes	Representative Data
Bioavailability (oral)	20-35%	Human	Representative Data
Protein Binding	~90%	Human	Representative Data
Half-life	3-7 hours	Human	Representative Data
Metabolism	Extensive hepatic (CYP3A4)	Human	Representative Data

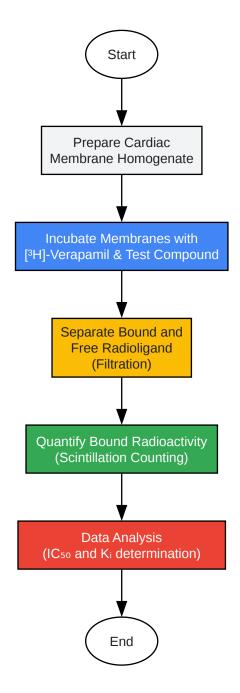
Experimental Protocols (Representative for Calcium Channel Blockers)

Detailed experimental protocols for **Ronipamil** are not readily available. Therefore, this section outlines standardized methodologies commonly employed for the evaluation of calcium channel blockers like verapamil, which would be applicable to the study of **Ronipamil**.



In Vitro Calcium Channel Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the L-type calcium channel.



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Fig. 2: Workflow for a calcium channel binding assay.

Methodology:

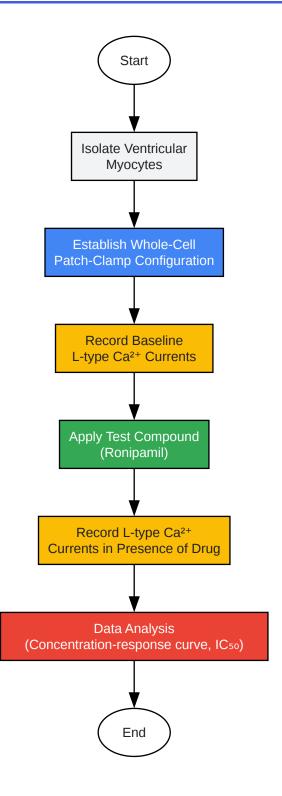


- Membrane Preparation: Isolate cardiac membranes from a suitable animal model (e.g., rat ventricles) through homogenization and differential centrifugation.
- Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled L-type calcium channel blocker (e.g., [3H]-Verapamil or a dihydropyridine like [3H]-PN200-110) and varying concentrations of the test compound (**Ronipamil**).
- Separation: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K₁) using the Cheng-Prusoff equation.

In Vitro Electrophysiology Assay (Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on L-type calcium currents in isolated cardiomyocytes.





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Fig. 3: Workflow for a whole-cell patch-clamp experiment.

Methodology:



- Cell Isolation: Isolate individual ventricular myocytes from an animal heart (e.g., rat, guinea pig) using enzymatic digestion.
- Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.
- Voltage Protocol: Apply a voltage-clamp protocol to elicit L-type calcium currents. This
 typically involves holding the cell at a negative potential and then depolarizing to a potential
 that activates the channels.
- Baseline Recording: Record the baseline calcium current in the absence of the test compound.
- Drug Application: Perfuse the cell with a solution containing a known concentration of the test compound (**Ronipamil**).
- Post-Drug Recording: Record the calcium current in the presence of the test compound.
- Data Analysis: Measure the peak current amplitude before and after drug application.
 Construct a concentration-response curve from data obtained at multiple concentrations to determine the IC₅₀ value.

Conclusion

Ronipamil (CAS 85247-77-4) is a verapamil analog with documented activity as a calcium channel blocker. The available in vivo data suggests it has limited antiarrhythmic effects in a rat model of ischemia. A significant gap exists in the publicly available literature regarding its in vitro pharmacology, including binding affinities and inhibitory concentrations, as well as detailed pharmacokinetic and metabolic profiles. For researchers and drug development professionals investigating Ronipamil, it is recommended to conduct in-depth in vitro and in vivo studies to fully characterize its pharmacological profile. The representative data and protocols for verapamil provided in this guide can serve as a valuable starting point for designing such investigations.



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References

- 1. Molecular determinants of drug binding and action on L-type calcium channels PubMed [pubmed.ncbi.nlm.nih.gov]
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